molecular formula C7H10O3 B14260802 (1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol CAS No. 155239-20-6

(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol

Cat. No.: B14260802
CAS No.: 155239-20-6
M. Wt: 142.15 g/mol
InChI Key: ZQYAHWIDUZRFMZ-FSPLSTOPSA-N
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Description

(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure characterized by a methoxy group and two hydroxyl groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol typically involves the use of cyclohexadiene derivatives as starting materials. One common method includes the methoxylation of cyclohexa-3,5-diene-1,2-diol under controlled conditions. The reaction is often carried out in the presence of a methoxy donor, such as dimethyl sulfate or methyl iodide, and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to a variety of functionalized cyclohexadiene compounds.

Scientific Research Applications

(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with various biomolecules. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-3,5-diene-1,2-diol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Methoxycyclohexane: Lacks the diene structure, leading to different applications and reactivity.

    Quinones: Oxidized derivatives with distinct redox properties and biological activities.

Uniqueness

(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol is unique due to its specific combination of methoxy and hydroxyl groups on a cyclohexadiene ring. This structure imparts unique chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

155239-20-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C7H10O3/c1-10-6-4-2-3-5(8)7(6)9/h2-5,7-9H,1H3/t5-,7-/m0/s1

InChI Key

ZQYAHWIDUZRFMZ-FSPLSTOPSA-N

Isomeric SMILES

COC1=CC=C[C@@H]([C@@H]1O)O

Canonical SMILES

COC1=CC=CC(C1O)O

Origin of Product

United States

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